molecular formula C23H17ClN4OS B2542031 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 849695-16-5

4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2542031
CAS No.: 849695-16-5
M. Wt: 432.93
InChI Key:
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Description

4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C23H17ClN4OS and its molecular weight is 432.93. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

A series of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which includes compounds structurally related to 4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one, were synthesized and tested for their H1-antihistaminic activity. The study found that these compounds significantly protected guinea pigs from histamine-induced bronchospasm, with one compound showing more potency and less sedation compared to the standard chlorpheniramine maleate, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Antihypertensive Activity

Another study explored the antihypertensive activity of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which share a similar triazoloquinazoline core with the compound of interest. These novel compounds demonstrated significant antihypertensive effects in spontaneously hypertensive rats, with one particular derivative showing superior activity to the reference standard prazocin (Alagarsamy & Pathak, 2007).

Synthetic Methodologies

The synthesis of novel triazoloquinazoline derivatives, including methods applicable to the synthesis of this compound, has been reported. These methods provide a basis for the development of new compounds with potential pharmacological activities (Al-Salahi & Geffken, 2011).

Future Directions

The future directions for research on “4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Biochemical Analysis

Biochemical Properties

4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial in various cellular processes. The interaction with these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and disrupting mitochondrial function. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. In non-cancerous cells, the compound can modulate immune responses by affecting cytokine production and immune cell activation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cell signaling pathways and gene expression, although the extent of these effects can diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects, such as inhibiting tumor growth and modulating immune responses. At high doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of metabolites involved in key biochemical pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .

Properties

IUPAC Name

4-benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4OS/c24-18-12-10-17(11-13-18)15-30-23-26-25-22-27(14-16-6-2-1-3-7-16)21(29)19-8-4-5-9-20(19)28(22)23/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUWYUSINMMSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.